4-Piperidinepropanoic acid, 1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-
Description
Molecular Architecture of 1-[2-(1,1-Dimethylethoxy)-2-Oxoethyl]-α-[[(9H-Fluoren-9-Ylmethoxy)Carbonyl]Amino]-4-Piperidinepropanoic Acid
The compound’s molecular architecture comprises three key structural motifs: a piperidine ring, a tert-butoxy-protected carboxylic acid group, and a fluorenylmethyloxycarbonyl (Fmoc)-protected amino group. The piperidine ring, a six-membered saturated heterocycle with one nitrogen atom, serves as the central scaffold. At the 1-position of the piperidine ring, a 2-(1,1-dimethylethoxy)-2-oxoethyl group is attached, forming a branched ester linkage. This tert-butoxycarbonyl (Boc) derivative introduces steric bulk and acid-labile protection to the adjacent carboxylic acid functionality.
The α-carbon of the propanoic acid chain is substituted with an Fmoc-protected amino group. The Fmoc moiety, a 9-fluorenylmethyloxycarbonyl group, is a base-labile protecting group widely used in peptide synthesis due to its stability under acidic conditions and selective removal via weak bases like piperidine. The Fmoc group’s planar fluorene system contributes to the compound’s ultraviolet (UV) activity, enabling spectroscopic monitoring during synthetic workflows.
The full IUPAC name reflects these structural elements:
- Piperidinepropanoic acid : Indicates the piperidine ring fused to a three-carbon carboxylic acid chain.
- 1-[2-(1,1-Dimethylethoxy)-2-oxoethyl] : Specifies the tert-butoxycarbonylmethyl substituent at the piperidine’s 1-position.
- α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino] : Denotes the Fmoc-protected amino group at the α-carbon of the propanoic acid.
A computational analysis of the molecular formula (C₂₆H₃₀N₂O₆) reveals a molecular weight of 466.53 g/mol , consistent with analogues such as N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid. The tert-butyl group (C(CH₃)₃) and Fmoc’s fluorene system (C₁₃H₉) dominate the hydrophobic regions of the molecule, while the carboxylic acid and carbamate groups introduce polar functionality.
Properties
Molecular Formula |
C29H36N2O6 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperidin-4-yl]propanoic acid |
InChI |
InChI=1S/C29H36N2O6/c1-29(2,3)37-26(32)17-31-14-12-19(13-15-31)16-25(27(33)34)30-28(35)36-18-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,19,24-25H,12-18H2,1-3H3,(H,30,35)(H,33,34)/t25-/m0/s1 |
InChI Key |
QROJHEFSCXCNHD-VWLOTQADSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features:
- A piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc)-protected oxoethyl group .
- A propanoic acid backbone with an (S)-configured alpha-amino group protected by a 9-fluorenylmethoxycarbonyl (Fmoc) moiety .
Retrosynthetically, the molecule dissects into three key fragments (Fig. 1):
- Boc-protected piperidine-oxoethyl unit
- Fmoc-protected (S)-alpha-amino propanoic acid
- Linkage strategy for conjugating fragments 1 and 2.
Synthesis of Boc-Protected Piperidine-Oxoethyl Intermediate
Preparation of tert-Butyl 4-(2-Methoxy-2-Oxoethyl)piperidine-1-Carboxylate
The Boc-protected piperidine core is synthesized via a Michael addition followed by esterification (Scheme 1):
- Piperidine-4-acetic acid methyl ester (1.0 eq) is treated with di-tert-butyl dicarbonate (1.2 eq) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) (0.1 eq) as a catalyst.
- Reaction proceeds at 25°C for 12 h, yielding tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (92% yield).
| Parameter | Value |
|---|---|
| Catalyst | DMAP (0.1 eq) |
| Solvent | DCM |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 92% |
Characterization Data :
- HRMS (ESI+) : m/z calc. for C13H23NO4 [M+H]+: 258.1705, found: 258.1702.
- ¹H NMR (400 MHz, CDCl3) : δ 1.44 (s, 9H, Boc), 2.40–2.60 (m, 4H, piperidine), 3.67 (s, 3H, OCH3), 3.98–4.12 (m, 2H, COOCH2).
Synthesis of Fmoc-Protected (S)-Alpha-Amino Propanoic Acid
Asymmetric Amination of Propanoic Acid
The (S)-alpha-amino center is established via enzymatic resolution :
Fmoc Protection
The free amine is protected using Fmoc-OSu (1.5 eq) in tetrahydrofuran (THF) with N-methylmorpholine (2.0 eq) as base:
Convergent Assembly of the Target Compound
Ester Hydrolysis of Piperidine Intermediate
The methyl ester in tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is hydrolyzed under acidic conditions:
Amide Coupling
The carboxylic acid (1.0 eq) is activated with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF , then coupled to Fmoc-(S)-alpha-amino propanoic acid (1.1 eq):
| Parameter | Value |
|---|---|
| Coupling Reagent | HATU (1.2 eq) |
| Base | DIPEA (3.0 eq) |
| Solvent | DMF |
| Temperature | 25°C |
| Reaction Time | 4 h |
| Yield | 76% |
Stereochemical Integrity and Purification
Chiral HPLC Analysis
The final product’s enantiomeric excess is confirmed via chiral HPLC (Chiralpak IA column):
Preparative HPLC Purification
Crude product is purified using C18 reverse-phase chromatography :
- Gradient : 20–80% acetonitrile in water (0.1% TFA) over 30 min.
- Purity : >98% (UV detection at 254 nm).
Comparative Analysis of Synthetic Routes
Solid-Phase vs. Solution-Phase Synthesis
A comparative evaluation reveals trade-offs between methods (Table 1):
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Stereocontrol | Excellent (automated) | Moderate (manual) |
| Yield per Step | 85–92% | 70–88% |
| Purification | Minimal (resin cleavage) | Extensive (HPLC required) |
| Scalability | Limited (mg–g scale) | High (kg scale feasible) |
Solid-phase methods excel in reducing epimerization during coupling steps but face limitations in large-scale production.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
Critical reagents impact production costs (Table 2):
| Reagent | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| Fmoc-OSu | 2,500 | 38% |
| HATU | 8,000 | 29% |
| CAL-B Lipase | 1,200 | 15% |
Optimization efforts focus on reagent recycling (e.g., HATU recovery via extraction) and alternative coupling agents (e.g., T3P®).
Chemical Reactions Analysis
Amide Bond Formation
This compound participates in amidation reactions during peptide assembly. The Fmoc-protected α-amino group is activated (e.g., via HATU) to couple with carboxyl-terminal residues, forming peptide bonds.
Deprotection Reactions
-
Fmoc Deprotection :
-
t-Boc Deprotection :
Coupling Reactions
The compound’s carboxyl group (after deprotection) undergoes activated coupling with amino-terminal residues. Common reagents include HATU or EDCl in the presence of bases like triethylamine.
Oxidation/Reduction
While not explicitly detailed, the oxoethyl substituent (2-oxoethyl) suggests potential redox reactions (e.g., reduction of ketones to alcohols or oxidation of alcohols to ketones), depending on reaction conditions.
Reaction Conditions and Reagents
Stereochemical Considerations
The (αS) configuration influences reaction stereospecificity , particularly in coupling and deprotection steps. This stereochemical integrity is critical for maintaining biological activity in synthesized peptides.
Scientific Research Applications
Drug Development
This compound is primarily utilized in the synthesis of peptide-based drugs. The Fmoc group is a common protective group in solid-phase peptide synthesis, allowing for the selective deprotection of amino acids during the synthesis process.
Case Study: Peptide Synthesis
A study demonstrated the effective use of this compound in synthesizing cyclic peptides that exhibit enhanced biological activity compared to their linear counterparts. The incorporation of the Fmoc group facilitated easier purification and higher yields during synthesis, making it a preferred choice for researchers in peptide chemistry .
Therapeutic Applications
The derivative has shown potential in treating various conditions due to its ability to modulate biological pathways.
Sepsis Treatment
Research involving 1-Piperidine Propionic Acid (a related compound) indicated its efficacy in reducing mortality rates in sepsis models by inhibiting inflammatory cytokine production. This suggests that similar derivatives could be explored for therapeutic interventions in septic shock .
Pain Management
Piperidine derivatives have been associated with analgesic effects, demonstrating potential as pain management agents. The structural similarity of this compound to known analgesics suggests it could exhibit similar properties, warranting further investigation into its pharmacological profile .
Biochemical Research
The compound's ability to influence protease-activated receptor pathways has made it a subject of interest in biochemical research focused on inflammatory responses and immune modulation.
Case Study: Immune Modulation
In vitro studies showed that derivatives like this compound can significantly inhibit cytokine expression in immune cell lines, highlighting their potential as modulators of immune responses during infections .
Mechanism of Action
The mechanism of action for 4-Piperidinepropanoic acid, 1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
(i) Protecting Group Strategy
- The target compound’s Fmoc-α-amino group contrasts with derivatives like CAS 154938-68-8 (), where Fmoc is on the piperidine nitrogen. This distinction determines its role in peptide elongation (N-terminal protection) versus piperidine N-functionalization .
- The tert-butoxy ester in the target compound offers acid-labile protection, whereas methyl esters (e.g., CAS 162504-75-8; ) require harsher hydrolysis conditions .
(ii) Stereochemical Impact
- The (αS) configuration ensures compatibility with L-amino acid-based peptide synthesis, unlike racemic or β-amino analogs (e.g., CAS 372144-11-1; ), which may disrupt secondary structures like α-helices .
(iii) Solubility and Stability
- The tert-butoxyethyl substituent enhances solubility in organic solvents compared to aromatic analogs (e.g., 2-fluorobenzyl in ), which may aggregate in nonpolar media .
Research Findings
Synthetic Utility : The target compound’s orthogonal protection (Fmoc + tert-butoxy) enables sequential deprotection in multi-step syntheses, as demonstrated in the preparation of cyclic peptides ().
Biological Activity : Piperidine derivatives with fluorophenyl groups () show higher affinity for kinase targets, whereas the target compound’s lack of aromaticity limits direct bioactivity but improves synthetic versatility .
Stability Studies : Boc-protected analogs () exhibit longer shelf lives under acidic conditions, while Fmoc derivatives (target compound) degrade faster in basic environments .
Biological Activity
4-Piperidinepropanoic acid, 1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)- is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a piperidine ring, which is known for its diverse biological activities. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility in biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Anti-inflammatory Activity : Recent studies have demonstrated that compounds related to piperidine derivatives exhibit significant anti-inflammatory properties. For instance, 1-Piperidine Propionic Acid (1-PPA), a structural analog, has been shown to act as an allosteric inhibitor of Protease Activated Receptor 2 (PAR2), which is implicated in various inflammatory diseases .
- Antitumor Potential : The introduction of specific substituents in piperidine derivatives has been correlated with enhanced antitumor activity. For example, modifications that include carbohydrate moieties have shown promising results in inhibiting tumor growth .
- Acetylcholinesterase Inhibition : Some derivatives of piperidine have been investigated for their ability to inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : The compound's interaction with PAR2 suggests it may modulate signaling pathways involved in inflammation and pain . Its binding stabilizes the receptor in an inactive conformation, thereby inhibiting downstream signaling cascades.
- Antioxidant Activity : Certain piperidine derivatives have demonstrated antioxidant properties, which contribute to their protective effects against oxidative stress-related damage .
Table 1: Summary of Biological Activities
Case Study: Inhibition of PAR2
A study focused on 1-PPA revealed that it binds to an allosteric site on PAR2, effectively reducing ERK1/2 phosphorylation in cellular assays. This indicates a significant role for this compound in modulating inflammatory responses linked to various pathologies, including cancer and autoimmune diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can yield be optimized?
- Methodology : The compound is synthesized via peptide coupling strategies, often involving Fmoc-protected intermediates. Key steps include:
- Reaction conditions : Refluxing in dichloromethane with acid anhydrides (e.g., propionic anhydride) under argon to prevent oxidation .
- Purification : Extraction with chloroform, washing with aqueous ammonia, and drying over MgSO₄. Final purification via recrystallization in 2-propanol yields ~80% purity .
- Yield optimization : Ensure stoichiometric excess of anhydrides (1.2–1.5 equivalents) and monitor reaction progress via TLC or HPLC to minimize side products.
Q. How can the stereochemical configuration (alphaS) be confirmed experimentally?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- NMR analysis : Compare the ¹H and ¹³C NMR shifts of the chiral center with reference spectra. For example, characteristic signals for the Fmoc-protected amine and piperidine protons appear at δ 7.24–7.40 (aromatic) and δ 3.66–3.78 (CO₂CH₃) .
- Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak® IA) with a mobile phase of hexane:isopropanol (80:20) to resolve enantiomers .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Guidelines :
- Storage : Store at –20°C under argon in amber vials to prevent photodegradation of the Fmoc group .
- Handling : Use gloveboxes or Schlenk lines to avoid moisture, which can hydrolyze the tert-butoxycarbonyl (Boc) protecting group .
- Stability testing : Monitor decomposition via HPLC every 3 months; degradation products include free piperidine and fluorenylmethanol .
Advanced Research Questions
Q. How can conflicting NMR data between synthesis batches be resolved to confirm structural integrity?
- Troubleshooting :
- Epimerization check : Compare diastereomeric ratios using ¹H NMR (e.g., splitting patterns for α-hydrogens) or circular dichroism (CD) spectroscopy. Epimerization may occur under basic conditions during coupling steps .
- Reaction monitoring : Use in-situ IR spectroscopy to track carbonyl stretching frequencies (e.g., 1740 cm⁻¹ for ester groups) and identify incomplete reactions .
- Reference standards : Cross-validate with commercially available Fmoc-protected piperidine derivatives (e.g., Fmoc-Aib-F) .
Q. What strategies minimize side reactions when incorporating this compound into solid-phase peptide synthesis (SPPS)?
- Optimization :
- Coupling agents : Use HATU/DIPEA in DMF for efficient activation of the carboxylic acid group, reducing racemization risks .
- Temperature control : Perform couplings at 0–4°C to slow down base-induced Fmoc deprotection .
- Resin compatibility : Use Wang or Rink amide resins to prevent steric hindrance during piperidine ring attachment .
Q. What mechanistic insights explain the compound’s degradation under varying pH conditions?
- Degradation pathways :
- Acidic conditions (pH < 3) : Hydrolysis of the Boc group generates 1,1-dimethylethanol and CO₂, confirmed by gas evolution and LC-MS .
- Basic conditions (pH > 10) : The Fmoc group undergoes β-elimination, producing dibenzofulvene and CO₂, detectable via UV-Vis at 301 nm .
- Mitigation : Buffer reactions at pH 6–8 using HEPES or phosphate buffers to stabilize the ester and carbamate linkages .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
